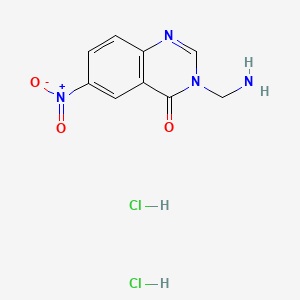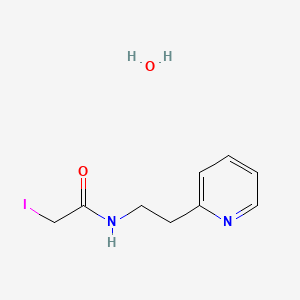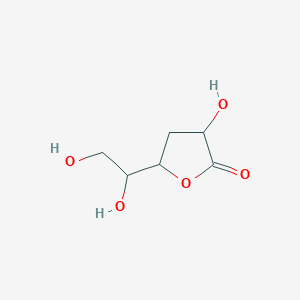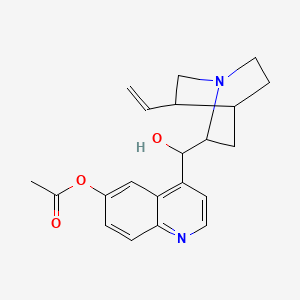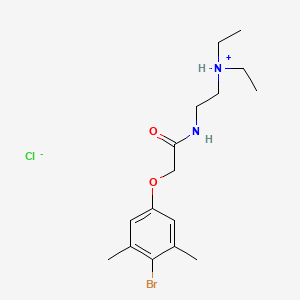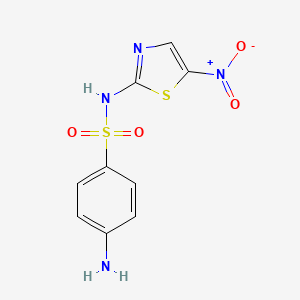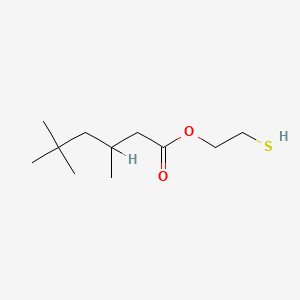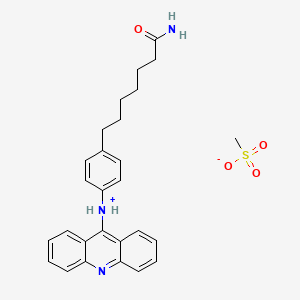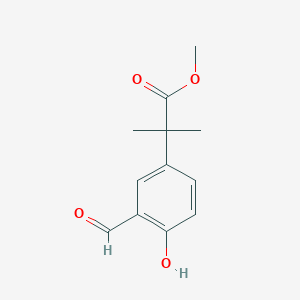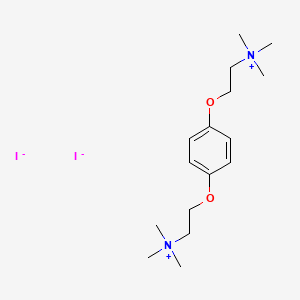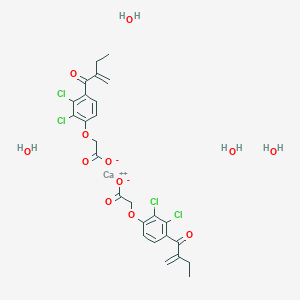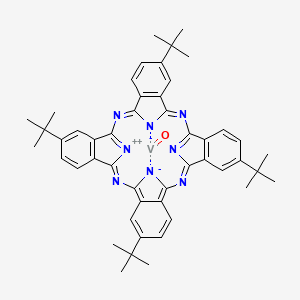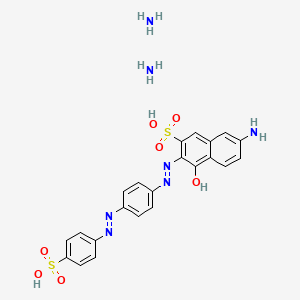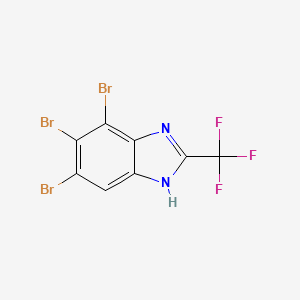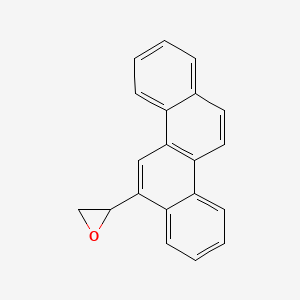
6-Chrysenyloxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chrysenyloxirane is an organic compound with the molecular formula C20H14O It is a derivative of chrysene, a polycyclic aromatic hydrocarbon, and contains an oxirane (epoxide) functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chrysenyloxirane typically involves the epoxidation of chrysene. One common method is the reaction of chrysene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction proceeds as follows:
[ \text{Chrysene} + \text{m-CPBA} \rightarrow \text{this compound} + \text{m-Chlorobenzoic acid} ]
The reaction is usually carried out in an organic solvent like dichloromethane at a low temperature to ensure the selective formation of the epoxide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale epoxidation reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chrysenyloxirane can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: Nucleophiles can attack the epoxide ring, leading to ring-opening and substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted alcohols or amines.
Wissenschaftliche Forschungsanwendungen
6-Chrysenyloxirane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying epoxide chemistry.
Biology: Investigated for its interactions with biological macromolecules, such as DNA and proteins.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Chrysenyloxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations and biological interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Pyrenyloxirane
- 9-Anthryloxirane
- 9-Phenanthryloxirane
- 7-Benzanthryloxirane
- 2-Naphthyloxirane
Comparison
6-Chrysenyloxirane is unique due to its specific structure and reactivity. Compared to other similar compounds, it may exhibit different reactivity patterns and selectivity in chemical reactions. Its interactions with biological molecules can also vary, making it a valuable compound for specific research applications.
Eigenschaften
CAS-Nummer |
66842-41-9 |
|---|---|
Molekularformel |
C20H14O |
Molekulargewicht |
270.3 g/mol |
IUPAC-Name |
2-chrysen-6-yloxirane |
InChI |
InChI=1S/C20H14O/c1-2-6-14-13(5-1)9-10-17-15-7-3-4-8-16(15)19(11-18(14)17)20-12-21-20/h1-11,20H,12H2 |
InChI-Schlüssel |
IXNJEDIJJZHXAI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)C2=CC3=C(C=CC4=CC=CC=C43)C5=CC=CC=C52 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


